molecular formula C15H10N4O2 B2838625 2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 746677-39-4

2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No. B2838625
CAS RN: 746677-39-4
M. Wt: 278.271
InChI Key: NLOZNSSVIQJDJK-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles followed by hydrolysis of the 7-imino group . The design and synthesis of approximately 70 novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been reported .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using IR, 1H NMR (250 MHz), 13C NMR (62.9 MHz), and Mass spectra .


Chemical Reactions Analysis

The follow-up of reactions and checking the homogeneity of compounds were performed using Thin Layer Chromatography (TLC) on DC-Mikrokarten Polygram SIL G/UV 254 .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

Pyrazolo[1,5-a]pyrimidines-based fluorophores are crucial tools for studying the dynamics of intracellular processes . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

Chemosensors

These compounds are also used as chemosensors . Their structural diversity and the presence of heteroatoms (B, N, O or S) make them potential chelating agents for ions .

Organic Light-Emitting Devices

Pyrazolo[1,5-a]pyrimidines-based fluorophores are used in the progress of organic materials, including organic light-emitting devices .

Bio-Macromolecular Interactions

These compounds have been a major focus of research related to materials science and biological interactions over the past decades . They are used to study bio-macromolecular interactions .

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential .

Enzymatic Inhibitory Activity

These compounds have shown enzymatic inhibitory activity . For example, one compound demonstrated potent enzymatic inhibitory activity against TrkA and ALK2 .

Antiviral Agents

Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines, which are structurally similar to pyrazolo[1,5-a]pyrimidines, may act as metabolites and therefore they can be useful as antiviral agents .

Antitumor Agents

Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells . This suggests that pyrazolo[1,5-a]pyrimidines could potentially have similar applications.

Future Directions

The most effective pyrazolo[1,5-a]pyrimidin-7-amine analogues contained a 3-(4-fluoro)phenyl group, together with a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents . A range of substituted 7-(2-pyridylmethylamine) derivatives were also active . These compounds highlight their potential as inhibitors of M.tb .

properties

IUPAC Name

2-(pyrazolo[1,5-a]pyrimidin-7-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-14-11-3-1-2-4-12(11)15(21)18(14)9-10-5-7-16-13-6-8-17-19(10)13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLOZNSSVIQJDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC4=CC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione

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